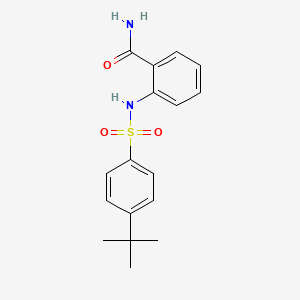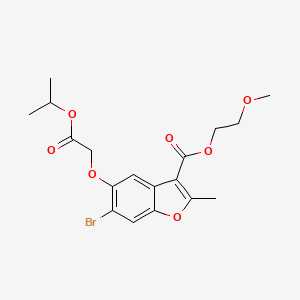
2-Methoxyethyl 6-bromo-5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl 6-bromo-5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a useful research compound. Its molecular formula is C18H21BrO7 and its molecular weight is 429.263. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxyethyl 6-bromo-5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxyethyl 6-bromo-5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Herbicide Precursors : Liepa et al. (1992) described the preparation of bicyclic herbicide precursors using intramolecular Stork-Danheiser kinetic alkylation reactions. They produced various compounds, one of which was converted into a herbicide, demonstrating the role of similar compounds in herbicide synthesis (Liepa et al., 1992).
Ester Migration in Chemical Reactions : Abbott et al. (1974) explored ester migration in the rearrangement of Diels-Alder adducts, involving reactions of methyl 5-methoxyfuran-2-carboxylate. Their work sheds light on the behavior of related ester compounds under thermal conditions (Abbott et al., 1974).
Synthesis of Novel Compounds : The synthesis of novel derivatives of benzofuran, such as 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole, has been reported by Jiang et al. (2012). These derivatives were studied for their optical properties, indicating potential applications in material science (Jiang et al., 2012).
Fungal Chemistry : Research on the chemistry of fungi by Ferguson et al. (1985) involved the study of benzofuran derivatives. They explored novel routes to xanthones, showcasing the significance of such compounds in natural product chemistry (Ferguson et al., 1985).
Propriétés
IUPAC Name |
2-methoxyethyl 6-bromo-2-methyl-5-(2-oxo-2-propan-2-yloxyethoxy)-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO7/c1-10(2)25-16(20)9-24-15-7-12-14(8-13(15)19)26-11(3)17(12)18(21)23-6-5-22-4/h7-8,10H,5-6,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFFJVIQTQPJQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)OC(C)C)C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 6-bromo-5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(but-2-en-1-yl)-8-(2-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357347.png)

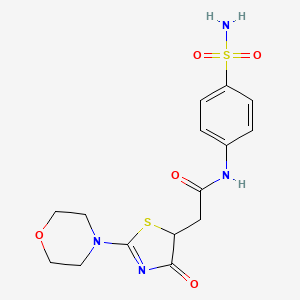
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(p-tolylthio)butanamide](/img/structure/B2357350.png)
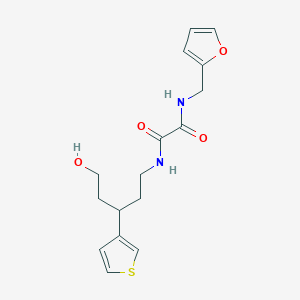
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2357354.png)
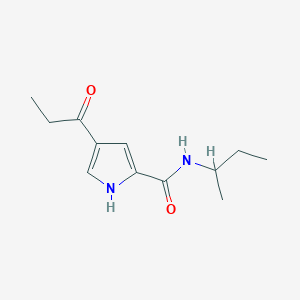
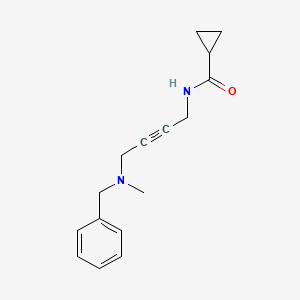
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2357358.png)
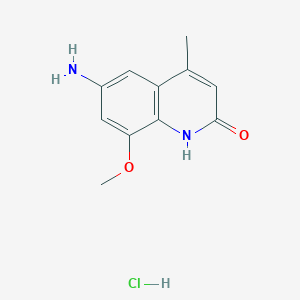
![2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2357364.png)
![Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2357366.png)
